XL PI3K/mTOR inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound XL PI3K/mTOR inhibitor is a dual inhibitor that targets both the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Aberrant activation of these pathways is often associated with various cancers, making them significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL PI3K/mTOR inhibitors typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. For example, the synthesis might include steps such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of XL PI3K/mTOR inhibitors involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions: XL PI3K/mTOR inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of XL PI3K/mTOR inhibitors include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically the modified versions of the XL PI3K/mTOR inhibitor, which exhibit improved pharmacological properties. These modifications can enhance the compound’s ability to inhibit the PI3K and mTOR pathways more effectively .
Scientific Research Applications
XL PI3K/mTOR inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these inhibitors are used to study the mechanisms of PI3K and mTOR pathways and their roles in cellular processes. In biology, they are used to investigate the effects of pathway inhibition on cell growth, proliferation, and survival .
In medicine, XL PI3K/mTOR inhibitors are primarily used in cancer research and therapy. They have shown promising results in preclinical and clinical studies for the treatment of various cancers, including breast cancer, lung cancer, and hematologic malignancies. These inhibitors are also being explored for their potential in treating other diseases characterized by aberrant PI3K/mTOR signaling .
Mechanism of Action
The mechanism of action of XL PI3K/mTOR inhibitors involves the simultaneous inhibition of both the PI3K and mTOR pathways. By targeting these pathways, the inhibitors disrupt the signaling processes that promote cell growth, proliferation, and survival. This dual inhibition is achieved by binding to the active sites of both PI3K and mTOR, thereby preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds: Several other compounds also target the PI3K and mTOR pathways, including VS-5584, BEZ235, and GDC-0980. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness of XL PI3K/mTOR Inhibitor: The uniqueness of XL PI3K/mTOR inhibitors lies in their ability to simultaneously target both PI3K and mTOR with high selectivity and potency. This dual inhibition approach enhances their therapeutic efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Conclusion
XL PI3K/mTOR inhibitors represent a significant advancement in the field of targeted cancer therapy. Their ability to inhibit both PI3K and mTOR pathways makes them highly effective in disrupting cancer cell growth and survival. Ongoing research and clinical trials continue to explore their full potential and applications in various scientific and medical fields.
Properties
IUPAC Name |
N-[3-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-12-13-20(14-28(19)42-4)31(37)33-21-8-7-9-25(17-21)43(38,39)36-30-29(34-26-10-5-6-11-27(26)35-30)32-22-15-23(40-2)18-24(16-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDAVYHDQWPBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.